Norcocaine

Descripción general

Descripción

Norcocaine is a minor metabolite of cocaine, known for being the only confirmed pharmacologically active metabolite of cocaine . It is formed through the N-demethylation of cocaine by hepatic microsomal enzymes . Despite its higher local anesthetic potential compared to cocaine, this compound is less commonly used .

Métodos De Preparación

Norcocaine is typically synthesized from cocaine. Several synthetic routes have been described, often involving the use of solid-phase extraction and liquid chromatography with mass spectrometry for the determination of this compound in biological samples .

Análisis De Reacciones Químicas

2.1. N-Oxidation and Redox Cycling

Norcocaine undergoes N-hydroxylation by CYP450 to form N-hydroxythis compound, which is further oxidized to This compound nitroxide , a free radical . This nitroxide participates in a redox cycle:

-

Oxidation : Catalyzed by CYP450, consuming NADPH and producing superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .

-

Reduction : Mediated by flavoproteins (e.g., NADPH-cytochrome P450 reductase), regenerating N-hydroxythis compound while generating oxidative stress .

Key Data :

| Reaction | Enzyme Involved | Superoxide Production (nM/min) |

|---|---|---|

| This compound nitroxide + NADPH | FAD-monooxygenase | 391 ± 12 |

| This compound nitroxide + NADH | NADPH-cytochrome reductase | 618 ± 395 |

This futile cycle depletes glutathione (GSH), leading to lipid peroxidation and hepatotoxicity .

2.2. Hydrolysis

This compound is hydrolyzed by engineered enzymes like CocH5-Fc(M6) and BChE mutants , which cleave its benzoyl ester bond:

-

CocH5-Fc(M6) shows a catalytic efficiency (kₐₜₕ/Kₘ) of 4.41 × 10⁸ min⁻¹M⁻¹ for this compound, ~2,360-fold higher than wild-type BChE .

-

Bacterial cocaine esterase (DM-CocE) reduces this compound levels in vivo by 90% within 10 minutes .

Kinetic Parameters :

| Enzyme | kₐₜ (min⁻¹) | Kₘ (μM) | kₐₜₕ/Kₘ (min⁻¹M⁻¹) |

|---|---|---|---|

| Wild-type BChE | 2.8 | 15 | 1.87 × 10⁵ |

| CocH5-Fc(M6) | 9,210 | 20.9 | 4.41 × 10⁸ |

3.1. Cytochrome P450 Binding

Molecular docking reveals this compound binds CYP450’s active site via:

-

Hydrogen bonding between its ester carbonyl and Ser-287.

-

Hydrophobic interactions with Trp-231 and Phe-227 .

This binding facilitates oxidative metabolism and nitroxide formation .

3.2. Species-Specific Metabolism

-

Mice : Prefer N-oxidation, producing N-hydroxy metabolites .

-

Rats : Favor aryl hydroxylation, generating hydroxylated benzoylecgonine derivatives .

Toxicological Implications

This compound’s redox activity generates reactive oxygen species (ROS), causing:

-

Lipid peroxidation via nitroxide-induced radical chain reactions .

-

Hepatotoxicity with an intraperitoneal LD₅₀ of 40 mg/kg in mice .

Comparative Reactivity

| Compound | Catalytic Efficiency (kₐₜₕ/Kₘ) | Toxicity (Relative to Cocaine) |

|---|---|---|

| Cocaine | 1.87 × 10⁵ min⁻¹M⁻¹ | 1× |

| This compound | 4.41 × 10⁸ min⁻¹M⁻¹ | 3–5× |

Aplicaciones Científicas De Investigación

Metabolic Pathways and Detoxification

Norcocaine is primarily recognized as a metabolite of cocaine, formed through the enzymatic hydrolysis of cocaine. Recent studies have demonstrated that this compound is more toxic than cocaine itself, leading researchers to explore strategies for accelerating its metabolism. One promising approach involves the use of engineered cocaine hydrolases, such as CocH5-Fc(M6), which have shown high catalytic activity against both cocaine and this compound.

Case Study: CocH5-Fc(M6) in Rat Models

- Objective : To evaluate the effectiveness of CocH5-Fc(M6) in detoxifying this compound.

- Method : Rats were administered CocH5-Fc(M6) followed by this compound. Blood samples were collected at various intervals to measure metabolic clearance.

- Findings : CocH5-Fc(M6) significantly accelerated the hydrolysis of this compound, demonstrating its potential as a therapeutic agent for treating cocaine toxicity and its metabolites .

Toxicity Studies

This compound has been implicated in acute toxicity associated with cocaine use. Research has shown that this compound and related metabolites contribute significantly to the adverse effects observed in users.

Toxicity Characterization

- Study : An investigation into the toxicity profiles of norcocaethylene and this compound indicated that these metabolites exhibit different behavioral effects compared to cocaine.

- Results : this compound was found to have a lower LD50 (lethal dose for 50% of subjects) compared to cocaine, suggesting higher toxicity. In vivo studies revealed that this compound does not produce stimulant effects but instead poses significant risks when used concurrently with cocaine .

Biomarker for Cocaine Use

This compound has been identified as a reliable biomarker for heavy cocaine use. Its presence in biological samples, such as hair, correlates with elevated levels of cocaine, making it a useful tool in forensic toxicology.

Research Findings

- A study analyzing hair samples found that this compound was present in 58.9% of cases involving heavy cocaine users. The concentration range was noted between 0.22–3.14 ng/mg, reinforcing its utility as a surrogate marker for frequent cocaine consumption .

Pharmacological Research

The pharmacological effects of this compound have been explored to understand its potential therapeutic implications. While traditionally viewed as a harmful metabolite, investigations into its mechanisms may reveal novel therapeutic targets.

Behavioral Pharmacology

Mecanismo De Acción

Norcocaine exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine, which halts electrical impulse propagation . It also impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft . This results in increased dopamine availability for postsynaptic activation, contributing to its pharmacological effects .

Comparación Con Compuestos Similares

Norcocaine is compared with other cocaine metabolites such as:

Benzoylecgonine: A major metabolite of cocaine, considered pharmacologically inactive when administered systemically.

Ecgonine Methyl Ester: Another major metabolite, also considered pharmacologically inactive.

Cocaethylene: Formed when cocaine is consumed with alcohol, displaying pharmacological action similar to this compound.

This compound is unique in its confirmed pharmacological activity and higher local anesthetic potential compared to cocaine .

Propiedades

Número CAS |

18717-72-1 |

|---|---|

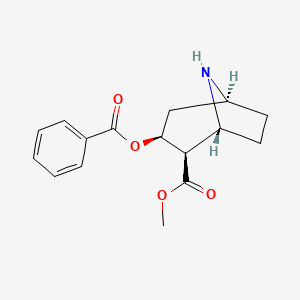

Fórmula molecular |

C16H19NO4 |

Peso molecular |

289.33 g/mol |

Nombre IUPAC |

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate |

InChI |

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3 |

Clave InChI |

RERBBBLSJAMJFJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |

SMILES isomérico |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3 |

SMILES canónico |

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

61585-22-6 (hydrochloride) |

Sinónimos |

norcocaine norcocaine acetate, (1R-(exo,exo))-isomer norcocaine hydrochloride norcocaine, (1R-(2-endo,3-exo))-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norcocaine exert its pharmacological effects?

A1: this compound, like cocaine, acts as a potent sodium channel blocker, primarily targeting the open and inactivated states of sodium channels in various tissues, including the heart and brain []. This blockage disrupts neuronal signal transmission, contributing to its stimulant and local anesthetic properties [].

Q2: Is this compound more potent than cocaine in its pharmacological effects?

A2: While both cocaine and this compound are potent sodium channel blockers, research suggests that this compound exhibits greater potency in inducing convulsions, respiratory arrest [], and altering neurochemical, heart rate, and QRS interval responses compared to cocaine in rats [].

Q3: Does this compound contribute to the overall effects observed after cocaine administration?

A3: Yes, this compound, although a minor metabolite of cocaine, contributes to the overall pharmacological effects, particularly when alcohol is co-administered. Alcohol consumption leads to the formation of cocaethylene, another active metabolite, further complicating the pharmacological profile [].

Q4: How does the presence of alcohol influence this compound formation?

A4: Alcohol co-administration alters cocaine metabolism, leading to increased this compound formation and decreased benzoylecgonine production []. Additionally, alcohol consumption results in the formation of cocaethylene, another pharmacologically active metabolite, further complicating the overall pharmacological response [].

Q5: How is this compound metabolized in the body?

A5: this compound undergoes further metabolism primarily via hepatic microsomal enzymes. It is N-hydroxylated to N-hydroxythis compound, a key step in the pathway leading to the formation of the potentially hepatotoxic metabolite, this compound nitroxide [, , , , ].

Q6: What are the pharmacokinetic differences between cocaine and this compound?

A7: this compound generally exhibits a shorter half-life compared to cocaine. In mice, the half-life of this compound and its hydroxylated metabolite, N-hydroxythis compound, was found to be significantly longer in the DBA/2lbg strain, which is more susceptible to cocaine-induced hepatotoxicity, compared to the less susceptible C57BL/6lbg strain [].

Q7: How do the pharmacokinetic properties of this compound compare to benzoylecgonine?

A8: While both compounds exhibit biexponential decay after intravenous administration, benzoylecgonine displays a much smaller volume of distribution and clearance compared to this compound and cocaine. This suggests that benzoylecgonine may persist longer in the system [].

Q8: Does chronic cocaine use affect this compound pharmacokinetics?

A9: In chronic cocaine-treated dogs, brain levels of this compound and benzoylnorecgonine were higher compared to acutely treated animals. This suggests an altered metabolic profile with chronic exposure, potentially contributing to the development of tolerance or sensitization [].

Q9: Is this compound hepatotoxic?

A10: Yes, research indicates that this compound, particularly its metabolite this compound nitroxide, contributes significantly to cocaine-induced hepatotoxicity. This compound nitroxide can induce oxidative stress and lipid peroxidation, leading to liver damage [, , , ].

Q10: What is the role of this compound nitroxide in cocaine-induced hepatotoxicity?

A11: this compound nitroxide, formed through the N-oxidation of this compound, is a reactive free radical. It participates in futile redox cycling with its precursor, N-hydroxythis compound, consuming NADPH and generating reactive oxygen species, ultimately leading to oxidative stress and liver damage [, , ].

Q11: Does this compound exhibit toxicity in organs other than the liver?

A12: While liver toxicity is a primary concern, evidence suggests that this compound and its N-oxidative metabolites may also contribute to toxicity in other organs, such as the lungs, particularly in individuals who smoke cocaine ("crack") [].

Q12: Are there any gender differences in this compound-induced hepatotoxicity?

A13: Yes, studies in mice suggest that females exhibit greater resistance to cocaine-induced hepatotoxicity compared to males. This difference is attributed to higher plasma esterase (butyrylcholinesterase) activity in females, leading to faster cocaine metabolism and lower this compound levels [].

Q13: How is this compound detected and quantified in biological samples?

A14: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various biological matrices, including plasma, urine, and hair [, , , , ]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is also employed for this purpose [].

Q14: What are the challenges in differentiating this compound incorporation into hair from external contamination?

A15: Distinguishing this compound presence in hair due to active cocaine use versus external contamination poses a significant challenge in forensic toxicology. This is particularly difficult when the contaminating cocaine contains high levels of this compound, as it can confound interpretation [, , ].

Q15: Can the presence of this compound in hair be used as a definitive marker of cocaine consumption?

A16: While this compound presence in hair can be indicative of cocaine use, it is crucial to consider potential external contamination. Relying solely on this compound levels for confirmation might lead to false-positive results, especially in individuals exposed to cocaine-contaminated environments [, , ].

Q16: How does the chemical structure of this compound compare to cocaine?

A17: this compound differs from cocaine by the absence of a methyl group on the nitrogen atom of the tropane ring. This seemingly small structural modification leads to significant differences in their pharmacological and toxicological profiles [, ].

Q17: Have any synthetic analogs of this compound been developed?

A18: Yes, several N-alkylated this compound derivatives have been synthesized and evaluated for their cocaine-like activity. These studies provide insights into the structure-activity relationships of cocaine analogs and their potential for therapeutic or research purposes [].

Q18: Are there any therapeutic applications of this compound?

A18: Currently, this compound itself does not have any approved therapeutic applications. Its potent pharmacological effects and potential for toxicity limit its use as a therapeutic agent.

Q19: Are there any ongoing research efforts to develop enzyme-based therapies for cocaine toxicity that target this compound?

A20: Yes, research is being conducted to develop efficient cocaine hydrolases, such as the mutant bacterial cocaine esterase (DM-CocE) and the highly efficient cocaine hydrolase CocH5-Fc(M6), which can hydrolyze not only cocaine but also its toxic metabolites like this compound. This approach aims to accelerate the breakdown of cocaine and its toxic metabolites, offering a potential treatment strategy for cocaine toxicity and overdose [, ].

- This compound is present in small amounts in coca leaves and can also be formed during the illicit manufacture of cocaine, particularly through the use of potassium permanganate (KMnO4) as an oxidizing agent [, ].

- The presence of this compound in illicit cocaine samples varies greatly, with reported concentrations ranging from 0.01% to 3.70% [].

- Studies in pigeons have shown that this compound fully generalizes to the discriminative stimulus effects of cocaine, indicating that it produces similar subjective effects in this species [].

- This compound, like cocaine, can constrict cerebral arterioles in newborn pigs, suggesting potential risks for cerebrovascular complications in neonates exposed to cocaine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.